molecular formula C16H14N2O B5767557 3-phenyl-5-(2-phenylethyl)-1,2,4-oxadiazole

3-phenyl-5-(2-phenylethyl)-1,2,4-oxadiazole

Cat. No. B5767557
M. Wt: 250.29 g/mol
InChI Key: HSYBBVYQVLUDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-5-(2-phenylethyl)-1,2,4-oxadiazole, commonly known as PEDOD, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PEDOD belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Mechanism of Action

The exact mechanism of action of PEDOD is not fully understood, but several studies have suggested that it may exert its biological effects by modulating various signaling pathways. For example, PEDOD has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which plays a crucial role in cell survival and proliferation. PEDOD has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
PEDOD has been shown to possess several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. PEDOD has been reported to scavenge free radicals and reduce oxidative stress, which is a major contributor to various diseases, including cancer and neurodegenerative disorders. PEDOD has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissues. Moreover, PEDOD has been reported to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

PEDOD has several advantages for lab experiments, including its ease of synthesis, high yield, and diverse biological activities. Moreover, PEDOD has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for anticancer therapy. However, there are also some limitations to using PEDOD in lab experiments, such as its poor solubility in water and limited stability under certain conditions. Moreover, further studies are needed to fully understand the mechanism of action and potential side effects of PEDOD.

Future Directions

There are several future directions for the research on PEDOD, including its optimization for drug development, its combination with other drugs for synergistic effects, and its evaluation in preclinical and clinical trials. Moreover, further studies are needed to elucidate the mechanism of action of PEDOD and its potential side effects on normal cells and tissues. Additionally, the use of PEDOD as a chemical probe for studying various biological processes, such as cell signaling and gene expression, can also be explored.

Synthesis Methods

PEDOD can be synthesized by the reaction of 2-phenylethylamine with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then cyclized to form the oxadiazole ring using a condensing agent such as phosphorus oxychloride. The yield of PEDOD can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

PEDOD has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported the anticancer activity of PEDOD against various cancer cell lines, including breast, lung, and colon cancer cells. PEDOD has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Moreover, PEDOD has been reported to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

3-phenyl-5-(2-phenylethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-3-7-13(8-4-1)11-12-15-17-16(18-19-15)14-9-5-2-6-10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYBBVYQVLUDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-5-(2-phenylethyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.